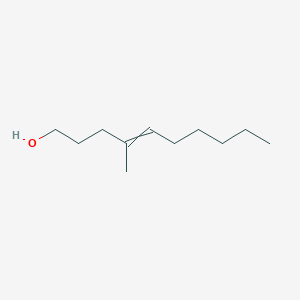

4-Methyldec-4-en-1-ol

CAS No.: 58203-65-9

Cat. No.: VC19558297

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58203-65-9 |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | 4-methyldec-4-en-1-ol |

| Standard InChI | InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |

| Standard InChI Key | XRHMXCQANGQRJU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC=C(C)CCCO |

Introduction

Nomenclature and Structural Characteristics

IUPAC Nomenclature and Isomerism

The systematic name 4-Methyldec-4-en-1-ol follows IUPAC rules:

-

Parent chain: A 10-carbon decanol backbone ().

-

Double bond: Located between C4 and C5, denoted by the suffix -4-en.

-

Substituents: A methyl group () at C4 and a hydroxyl group () at C1 .

Structural isomerism arises due to variations in double bond positioning and branching. For instance, 3-Methyldec-4-en-1-ol (NIST ID R211593) places the methyl group at C3 , while 4-methyl-1-decen-4-ol (PubChem CID 10986709) shifts the double bond to C1 . Such distinctions significantly alter physicochemical properties, underscoring the importance of precise nomenclature.

Structural Representation

The correct IUPAC structure for 4-Methyldec-4-en-1-ol is:

This configuration ensures the hydroxyl group receives the lowest possible locant (C1), with the double bond and methyl group both assigned to C4 .

Physicochemical Properties

Molecular and Computational Data

Key properties derived from experimental and computational studies include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 170.29 g/mol | |

| LogP (octanol-water) | 3.527 | |

| Solubility (LogS) | -4.128 | |

| Heavy atom count | 12 | |

| Topological polar surface | 20.23 Ų |

The compound’s moderate lipophilicity (LogP 3.527) suggests preferential partitioning into lipid membranes, while low aqueous solubility (LogS -4.128) limits bioavailability .

Spectroscopic Signatures

-

IR spectroscopy: A broad O–H stretch (~3200–3600 cm) and C=C stretch (~1640–1680 cm) are characteristic .

-

NMR: Protons adjacent to the double bond (C4) exhibit deshielding, with chemical shifts of 5.3–5.6 ppm for vinyl hydrogens .

Synthesis and Reactivity

Synthetic Pathways

4-Methyldec-4-en-1-ol can be synthesized via:

-

Hydroboration-oxidation: Reaction of dec-4-yn-1-ol with disiamylborane, followed by oxidative workup to install the hydroxyl group .

-

Grignard addition: Addition of a C9 Grignard reagent to 4-methyl-4-pentenal, yielding the tertiary alcohol after hydrolysis .

Chemical Reactivity

-

Oxidation: The tertiary alcohol resists oxidation, unlike primary/secondary analogs.

-

Hydrogenation: Catalytic hydrogenation saturates the double bond, producing 4-methyldecan-1-ol .

-

Esterification: Reacts with acyl chlorides to form esters, enhancing volatility for analytical applications .

Pharmacokinetic and Toxicological Profiles

ADME Predictions

Computational models (OSADHI) predict:

-

Absorption: Low intestinal absorption (CACO-2 permeability: -4.309) .

-

Metabolism: Substrate for CYP3A4 and CYP2C9, with moderate hepatic clearance (5.399 mL/min/kg) .

-

Distribution: High plasma protein binding (96.79%) and volume of distribution (2.941 L/kg) .

Toxicity Endpoints

Applications and Industrial Relevance

Flavor and Fragrance Industry

The compound’s woody, citrus-like aroma (predicted via QSAR) makes it a candidate for perfumery .

Polymer Chemistry

As a diene, it participates in Diels-Alder reactions to synthesize cross-linked polymers with tailored thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume